molecular formula C17H26N2O5S B2902824 tert-butyl 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate CAS No. 1251694-17-3

tert-butyl 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate

Cat. No.: B2902824
CAS No.: 1251694-17-3
M. Wt: 370.46
InChI Key: YDUDJDXGCGAIOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl [3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetate is a complex organic compound that belongs to the class of sulfonyl pyridines. This compound is characterized by the presence of a tert-butyl ester group, an azepane ring, and a sulfonyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate typically involves multiple steps. One common method includes the reaction of 3-(azepan-1-ylsulfonyl)-2-oxopyridine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the pyridine ring can be reduced to form alcohol derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

tert-Butyl [3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetate is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The compound may also interact with cellular pathways involved in inflammation and cancer, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another complex organic compound with a tert-butyl ester group.

    tert-Butyl 3-[(methylsulfonyl)oxy]-1-azetanecarboxylate: Contains a similar sulfonyl group and is used in similar research applications.

Uniqueness

tert-Butyl [3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetate is unique due to its combination of a pyridine ring, azepane ring, and sulfonyl group. This unique structure imparts specific chemical properties that make it valuable in various research applications.

Properties

IUPAC Name

tert-butyl 2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5S/c1-17(2,3)24-15(20)13-18-10-8-9-14(16(18)21)25(22,23)19-11-6-4-5-7-12-19/h8-10H,4-7,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUDJDXGCGAIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=CC=C(C1=O)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.